molecular formula C11H11ClN2O B8786366 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one CAS No. 59760-87-1

3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B8786366
CAS No.: 59760-87-1
M. Wt: 222.67 g/mol
InChI Key: PMLBBMXYNJQOIS-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core with a 2-chloroethyl group at the 3-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylquinazolin-4(3H)-one as the core structure.

    Chlorination: The 2-methylquinazolin-4(3H)-one is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the 2-chloroethyl group at the 3-position of the quinazolinone core.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.

    Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced forms of the quinazolinone core or the substituents.

Scientific Research Applications

3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It is employed as a probe to investigate cellular processes and pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

    DNA Alkylation: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.

    Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the 2-chloroethyl group and has different biological activities.

    3-(2-Bromoethyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a bromoethyl group instead of a chloroethyl group, leading to different reactivity and biological effects.

    3-(2-Chloroethyl)-4(3H)-quinazolinone: Lacks the methyl group at the 2-position, which affects its chemical properties and biological activities.

Uniqueness

The presence of both the 2-chloroethyl and 2-methyl groups in 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one imparts unique chemical and biological properties. The chloroethyl group allows for DNA alkylation, while the methyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

59760-87-1

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

3-(2-chloroethyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C11H11ClN2O/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12/h2-5H,6-7H2,1H3

InChI Key

PMLBBMXYNJQOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCCl

Origin of Product

United States

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